
2,2',2'',2'''-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene core with four propanedinitrile groups attached at the 1, 4, 5, and 8 positions. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation and aluminum chloride (AlCl₃) for Friedel-Crafts acylation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying PAH behavior.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: Another PAH with three fused rings but a different arrangement, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Naphthalene: A two-ring PAH used in mothballs and as a precursor for various chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is unique due to its specific substitution pattern and the presence of multiple propanedinitrile groups. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
113446-75-6 |
|---|---|
Molekularformel |
C26H6N8 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-[4,5,8-tris(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H6N8/c27-7-15(8-28)19-1-2-20(16(9-29)10-30)24-6-26-22(18(13-33)14-34)4-3-21(17(11-31)12-32)25(26)5-23(19)24/h1-6H |
InChI-Schlüssel |
HVDFMCUYENBBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C#N)C#N)C2=CC3=C(C=C2C1=C(C#N)C#N)C(=C(C#N)C#N)C=CC3=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
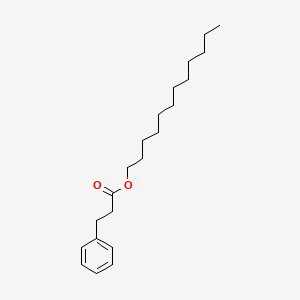

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
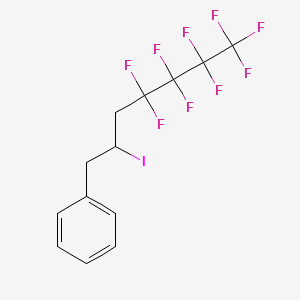
![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
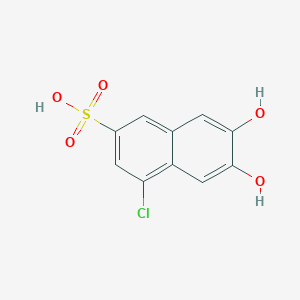
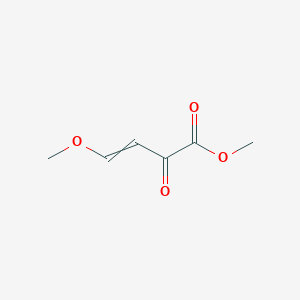
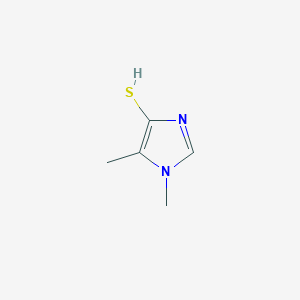
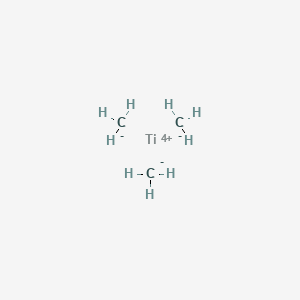
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
